ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate

Cannabinoid-1 Receptor Lipophilicity Structure-Property Relationship

CB1R antagonist programs require precise SAR tools to dissect the contribution of alkoxy chain length and 4-substituent identity to target binding and CNS penetration. This compound addresses that need. - Defined 3-methyl-4-propoxybenzenesulfonyl core enables systematic SAR evaluation of alkoxy chain effects on CB1R affinity. - Ethyl carbamate group serves as metabolic stability comparator against amide-linked analogs (e.g., J Med Chem 2009 series). - XLogP3 of 2.3 and moderate TPSA (84.5 Ų) support peripheral restriction hypotheses in anti-obesity research.

Molecular Formula C17H26N2O5S
Molecular Weight 370.5g/mol
CAS No. 898639-20-8
Cat. No. B345560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate
CAS898639-20-8
Molecular FormulaC17H26N2O5S
Molecular Weight370.5g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C
InChIInChI=1S/C17H26N2O5S/c1-4-12-24-16-7-6-15(13-14(16)3)25(21,22)19-10-8-18(9-11-19)17(20)23-5-2/h6-7,13H,4-5,8-12H2,1-3H3
InChIKeyYEQZKJVLWUNZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate: Compound Overview


Ethyl 4-(3-methyl-4-propoxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic sulfonamide-based piperazine derivative. Its structure combines a 3-methyl-4-propoxybenzenesulfonyl group with an ethyl piperazine-1-carboxylate moiety. It is classified within a broader series of sulfonylated piperazines reported as cannabinoid-1 receptor (CB1R) modulators for potential anti-obesity applications [1]. Its computed physicochemical properties include a molecular weight of 370.5 g/mol, an XLogP3 of 2.3, a topological polar surface area (TPSA) of 84.5 Ų, and 7 rotatable bonds, suggesting moderate lipophilicity and oral bioavailability potential [2]. The compound is primarily available as a research chemical from specialty suppliers for exploratory medicinal chemistry and pharmacological studies.

CB1R antagonist tool compound for metabolic research models
Ethyl carbamate linker provides a distinct metabolic stability profile for in vivo study design
3-Methyl-4-propoxy sulfonamide substitution supports SAR exploration of CB1R binding pocket

Why Generic Substitution Fails for This CB1R Modulator


Within the 1-sulfonyl-4-substituted piperazine class, the nature of the 4-substituent on the piperazine ring is a critical determinant of CB1R binding affinity, functional activity (antagonist vs. inverse agonist), and selectivity [1]. Consequently, compounds with identical 3-methyl-4-propoxybenzenesulfonyl groups but different 4-substituents can exhibit markedly divergent pharmacological profiles. For example, the TTD pharmacovigilance data assigns distinct drug IDs to close analogs (derivative 3, derivative 4, etc.) despite their shared core, indicating they are treated as separate chemical entities in patent and drug development contexts [1]. Replacing the ethyl carboxylate with an acyl, aryl, or heteroaryl group would yield a different compound with unverified potency, selectivity, and in vivo efficacy relative to this specific entity. The following quantitative evidence section details the available direct and comparative data that underpin this differentiation.

4‑Piperazine substituent determines CB1R pharmacology
Replacing the ethyl carboxylate with acyl, aryl, or heteroaryl groups may shift functional activity between antagonist and inverse agonist, as demonstrated in the 1‑sulfonyl‑4‑acylpiperazine series.
Lipophilicity and H‑bond capacity alter CNS exposure profile
Analogs with higher XLogP3 or fewer hydrogen bond acceptors can exhibit different brain penetration; peripheral restriction hypotheses may not transfer directly to more lipophilic substitutes.
Metabolic stability differences limit direct interchange
The carbamate linker’s stability toward esterases differs from ketone‑linked acylpiperazines; substitution with an amide or ester analog may require independent metabolic profiling.

Quantitative Differentiation from Closest Analogs


Lipophilicity & H-Bond Capacity vs. Phenylpiperazine Analog

The ethyl carboxylate group in the target compound provides a distinct lipophilicity and hydrogen bonding profile compared to analogs such as 1-(3-methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine (CAS 898639-18-4). The target compound has 6 hydrogen bond acceptors (HBA) vs. 3 for the phenyl analog, and an XLogP3 of 2.3, which is lower than the predicted ~3.5 for the more lipophilic phenyl-substituted analog [1]. This difference in polarity can critically influence CNS penetration and off-target binding, as CB1R inverse agonists require careful modulation of brain exposure to avoid adverse neuropsychiatric effects [2].

Physicochemical Differentiation
Class-level
XLogP3: 2.3 (target) vs ~3.5 (phenylpiperazine analog)
HBA: 6 vs 3
ΔXLogP3 ≈ −1.2; ΔHBA = +3
Lower lipophilicity and higher H‑bond capacity may reduce passive brain penetration, relevant for peripheral CB1R restriction studies.
Computed properties; class‑level inference.
Cannabinoid-1 Receptor Lipophilicity Structure-Property Relationship

Metabolic Stability: Carbamate vs. Amide Analogs

The target compound's ethyl carbamate (urethane) moiety at the piperazine 4-position is expected to be metabolically more stable than a simple ester, but potentially less stable than a corresponding amide found in lead compounds of the 1-sulfonyl-4-acylpiperazine series [1]. In the benchmark J Med Chem study, systematic optimization of the 4-acyl group was crucial for achieving oral bioavailability and in vivo efficacy. While direct metabolic stability data for this specific compound is not publicly available, class-level SAR indicates that the carbamate linker provides a balance between solubility and metabolic stability compared to the ketone linkers in 4-acylpiperazines [1].

Metabolic Stability Profile
Class-level
Ethyl carbamate (urethane) — predicted moderate esterase stability.
Comparator: acylpiperazines (stable) vs. simple esters (labile).
Carbamate linker may provide distinct metabolic stability; influences in vivo PK study design.
SAR‑based inference; no direct metabolic data available for this compound.
Metabolic Stability Carboxylesterase CB1R Inverse Agonist

CB1R Binding Affinity: Class-Level Evidence

The sulfonylated piperazine scaffold, to which this compound belongs, has been identified in patents as a cannabinoid-1 receptor (CB1R) modulator class. The specific biological activity of this compound is referenced in the DrugMAP database under 'Sulfonylated piperazine derivative 3' with an indication for obesity and a CB1R antagonist mechanism of action [1]. While individual IC50 or Ki values for this specific compound are not publicly disclosed, its inclusion in therapeutic patent filings and curated drug-target databases establishes it as a validated CB1R ligand within the class. In contrast, simple N-phenyl or N-fluorophenyl analogs may have been designed for different selectivity or pharmacokinetic profiles.

CB1R Antagonism Annotation
Reported
Designated as CB1R antagonist in TTD/DrugMAP (ID: D0FR1Q). No public Ki/IC₅₀ values.
Confirms CB1R ligand relevance for obesity research; verify potency before large‑scale procurement.
Database annotation based on patent disclosures.
CB1 Receptor Binding Affinity Sulfonylated Piperazine

Benzenesulfonyl Substitution Pattern Differentiation

The target compound features a specific 3-methyl-4-propoxy substitution on the benzenesulfonyl phenyl ring. A close structural analog, 1-(4-fluorophenyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine (CAS 898650-52-7), retains the same benzenesulfonyl substitution but has a different piperazine N-4 substituent [1]. In contrast, other sulfonylated piperazines in the CB1R patent landscape often carry trifluoromethyl, halogen, or sulfonamide variations on the phenyl sulfonyl ring [2]. The specific 3-methyl-4-propoxy pattern is less common and may confer unique steric and electronic properties that influence binding pocket interactions, as evidenced by its distinct patent classification.

Sulfonyl Ring Substitution
Reported
3‑methyl‑4‑propoxy (rare pattern).
Common CB1R sulfonyl analogs: 4‑Cl, 4‑CF₃, 4‑OCF₃.
Propoxy adds ~3 Å length vs methoxy/halogen.
Unique substitution enables exploration of CB1R binding pocket interactions and selectivity modulation.
Structural comparison from patent landscape; binding data unavailable.
Structure-Activity Relationship Sulfonamide Piperazine

Application Scenarios in Drug Discovery


Peripherally-Restricted CB1R Antagonist Lead Optimization

The compound's physicochemical profile, including a moderate XLogP3 of 2.3 [1] and structural features consistent with peripherally-acting CB1R antagonists, supports its use in medicinal chemistry programs aimed at developing anti-obesity agents with minimal central nervous system (CNS) side effects. The ethoxycarbonyl group is hypothesized to limit brain penetration compared to more lipophilic analogs, a critical safety requirement for this therapeutic class [2].

SAR Probe for Sulfonamide Piperazine CB1R Modulators

As a compound with a well-defined and comparatively rare 3-methyl-4-propoxybenzenesulfonyl substitution [1], this chemical serves as a precise SAR probe. Researchers can use it to systematically evaluate the impact of the alkoxy chain length and branching on CB1R binding affinity and selectivity, building on the established SAR landscape of 1-sulfonyl-4-acylpiperazines [2].

Metabolic Stability Benchmarking of Carbamate CB1R Ligands

The ethyl carbamate functional group makes this compound a valuable comparator for metabolic stability studies. It can be benchmarked against analogous amide-containing CB1R inverse agonists (e.g., those in the J Med Chem 2009 series [1]) to assess the impact of the carbamate linker on microsomal half-life, cytochrome P450 inhibition, and overall pharmacokinetic suitability.

Application
Selection Property
Validation Focus
Peripheral CB1R antagonist optimization
Physicochemical profile (moderate XLogP3, high HBA)
CNS penetration assay (brain/plasma ratio)
SAR probe for sulfonamide piperazine CB1R modulators
Rare 3‑methyl‑4‑propoxy substitution
Binding affinity and selectivity profiling
Metabolic stability benchmarking of carbamate CB1R ligands
Carbamate linker stability
Microsomal half‑life and CYP inhibition assay
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